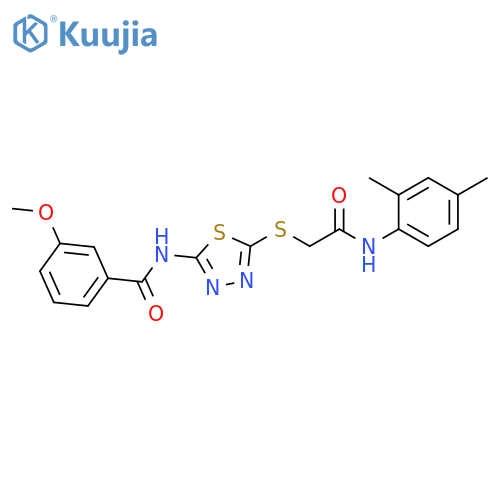Cas no 392295-73-7 (N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamide)

392295-73-7 structure
商品名:N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamide
N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamide
- Benzamide, N-[5-[[2-[(2,4-dimethylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methoxy-
- AKOS024576904
- N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
- 392295-73-7
- N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
- F0417-0614
- Oprea1_817917
- N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
-
- インチ: 1S/C20H20N4O3S2/c1-12-7-8-16(13(2)9-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-5-4-6-15(10-14)27-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
- InChIKey: BRIJYMIUUFCVQI-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(SCC(NC2=CC=C(C)C=C2C)=O)S1)(=O)C1=CC=CC(OC)=C1
計算された属性
- せいみつぶんしりょう: 428.09768286g/mol
- どういたいしつりょう: 428.09768286g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 568
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 147Ų
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 7.72±0.50(Predicted)
N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0417-0614-5μmol |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
392295-73-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0417-0614-20mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
392295-73-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0417-0614-5mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
392295-73-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0417-0614-15mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
392295-73-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0417-0614-2mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
392295-73-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0417-0614-50mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
392295-73-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0417-0614-20μmol |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
392295-73-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0417-0614-75mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
392295-73-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0417-0614-10mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
392295-73-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0417-0614-10μmol |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
392295-73-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamide 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
392295-73-7 (N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamide) 関連製品
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量